3-(2-Propylpentanamido)benzofuran-2-carboxamide
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Overview
Description
Benzofuran compounds, such as “3-(2-Propylpentanamido)benzofuran-2-carboxamide”, are ubiquitous in nature and have been shown to have strong biological activities . They are present in many biologically active natural products and synthetic chemical raw materials . The benzofuran core is a popular scaffold when designing drugs . Today, a large number of benzofuran-based drugs are available on the market .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamides involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis
The molecular structure of benzofuran-2-carboxamides is complex and can be diversified through a one-pot, two-step transamidation procedure . This procedure proceeds via the intermediate N -acyl-Boc-carbamates . By applying this transamidation procedure to products, it is possible to access a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran-2-carboxamides include C–H arylation and transamidation . The C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Scientific Research Applications
Synthesis and Biological Evaluation : A series of benzofuran-2-carboxamide derivatives, including compounds similar to 3-(2-Propylpentanamido)benzofuran-2-carboxamide, have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. These compounds were characterized using techniques like NMR, IR, Mass, and X-ray crystallography, highlighting their potential in developing new bioactive entities (Lavanya, Sribalan, & Padmini, 2017).
Anti-inflammatory, Analgesic, and Antipyretic Activities : Benzofuran-2-carboxamide derivatives have shown significant in vivo anti-inflammatory, analgesic, and antipyretic activities, suggesting their potential as therapeutic agents for treating related conditions (Xie et al., 2014).
Antitumor and Antiviral Potential : Certain benzofuran-2-carboxamide derivatives have demonstrated moderate inhibitory effects on tumor cell growth and selective cytotoxic activity, as well as antiviral properties. This suggests their application in cancer and viral disease research (Popsavin et al., 2002).
Molecular Docking and Biological Activity Studies : The structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives have shown their potential as inhibitors against cancer and microbial diseases. This includes studies on their electronic, vibrational properties, and nonlinear optical properties (Sagaama et al., 2020).
Selective Ligands for Sigma Receptors : Novel benzofuran-2-carboxamide ligands synthesized via microwave-assisted reactions have been identified as selective ligands for sigma receptors, which could have implications in neuropharmacology and the development of psychiatric and neurodegenerative disease treatments (Marriott et al., 2012).
Antihyperlipidemic Agents : A study on benzofuran‐2‐carboxamides demonstrated their potential as lipid-lowering agents, which could be significant in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2013).
Neuroprotective and Antioxidant Effects : Research on benzofuran-2-carboxamide derivatives has shown their potential neuroprotective and antioxidant effects, which could be beneficial in treating neurodegenerative disorders (Cho et al., 2015).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It can be inferred from the known activities of benzofuran compounds that this compound likely interacts with its targets to modulate their function, leading to changes in cellular processes such as cell growth, oxidative stress response, and viral replication .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it is likely that this compound affects multiple pathways, potentially including those involved in cell growth and proliferation, oxidative stress response, and viral replication .
Result of Action
Given the known biological activities of benzofuran compounds, it can be inferred that this compound may have effects such as inhibiting cell growth, modulating oxidative stress response, and inhibiting viral replication .
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy used for benzofuran-2-carboxamides make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
Properties
IUPAC Name |
3-(2-propylpentanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-7-11(8-4-2)17(21)19-14-12-9-5-6-10-13(12)22-15(14)16(18)20/h5-6,9-11H,3-4,7-8H2,1-2H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEGCURCPCYWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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